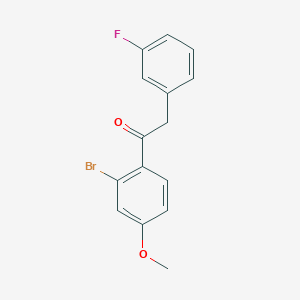

1-(2-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one

Description

1-(2-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one is a substituted ethanone derivative featuring a bromine atom at the ortho-position and a methoxy group at the para-position on one aromatic ring, while the second phenyl ring is substituted with a fluorine atom at the meta-position. Its molecular formula is C₁₅H₁₂BrFO₂, with a molar mass of 323.16 g/mol .

Properties

IUPAC Name |

1-(2-bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO2/c1-19-12-5-6-13(14(16)9-12)15(18)8-10-3-2-4-11(17)7-10/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTBUIFRIOKTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CC2=CC(=CC=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-methoxybenzene and 3-fluorobenzaldehyde.

Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 2-bromo-4-methoxybenzene with magnesium in anhydrous ether. This forms the corresponding phenylmagnesium bromide.

Addition Reaction: The phenylmagnesium bromide is then reacted with 3-fluorobenzaldehyde to form the corresponding secondary alcohol.

Oxidation: The secondary alcohol is oxidized to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: May be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of bromine, methoxy, and fluorine groups can affect its binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous ethanone derivatives, focusing on substituent effects, synthesis methods, and physicochemical properties.

Substituent Position and Electronic Effects

(a) 1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one (CAS 1184579-85-8)

- Key Difference : Fluorine substitution at the para-position (vs. meta in the target compound).

(b) 1-(4-Bromo-2-fluorophenyl)ethan-1-one (CAS 259750-61-3)

- Key Difference : Bromine and fluorine substituents are swapped (para-bromo vs. ortho-bromo in the target).

- Impact : Steric hindrance at the ortho-position (bromine in the target) may reduce rotational freedom of the aromatic ring, affecting crystallization behavior .

(c) 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one (CAS 3114-09-8)

- Key Difference : Chlorine replaces the 3-fluorophenyl group.

- Impact : Chlorine’s higher electronegativity and larger atomic radius could influence dipole moments and intermolecular interactions, such as halogen bonding .

Table 1: Comparative Data for Selected Ethanone Derivatives

Functional Group Effects on Reactivity

- Methoxy Group : The para-methoxy group in the target compound is electron-donating, which may stabilize intermediates in nucleophilic aromatic substitution reactions. This contrasts with electron-withdrawing groups (e.g., sulfonyl in ) that enhance electrophilic reactivity .

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (compared to chlorine) may lead to stronger hydrogen bonding in the target compound, as seen in derivatives like 1-(3-fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one .

Structural Analysis and Crystallography

- Hydrogen Bonding : Analogous compounds with methoxy and halogen substituents often exhibit C–H···O or C–H···F interactions, which could influence the target’s solid-state properties .

Biological Activity

1-(2-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one, with the chemical formula C15H12BrFO2 and a molecular weight of 323.16 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-(2-bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethanone

- CAS Number : 1184583-68-3

- Molecular Structure :

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

- Cytotoxicity : Evaluations of cytotoxic effects on mammalian cell lines indicate varying degrees of toxicity, which are crucial for assessing its therapeutic potential.

- Enzymatic Inhibition : The compound's structure suggests potential interactions with specific enzymes, which could be harnessed for therapeutic applications.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of 1-(2-bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-one revealed promising results. In vitro assays demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 15 µg/mL |

| Escherichia coli | 18 | 20 µg/mL |

| Pseudomonas aeruginosa | 22 | 10 µg/mL |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments were performed using mouse fibroblast (3T3) cell lines. The MTT assay was utilized to evaluate cell viability after exposure to various concentrations of the compound.

Table 2: Cytotoxicity Results

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 20 | 75 |

| 50 | 50 |

| 100 | 30 |

The results indicate a concentration-dependent decrease in cell viability, suggesting that while the compound has potential therapeutic effects, careful consideration must be given to its cytotoxicity.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymatic pathways. For instance, it has been suggested that the presence of the bromo and methoxy groups enhances its binding affinity to target enzymes involved in bacterial metabolism.

Case Study: Enzymatic Inhibition

A study focusing on the inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase), an enzyme critical for mycobacterial cell wall synthesis, highlighted the potential for this compound as a tuberculosis treatment. The compound exhibited an IC50 value indicating effective inhibition at low concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.